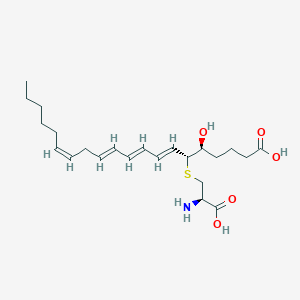

11-trans-Leukotrien E4

Übersicht

Beschreibung

11-trans Leukotriene E4 is an isomer of Leukotriene E4, a cysteinyl leukotriene involved in inflammation. It is formed through the slow isomerization of the C-11 double bond of Leukotriene E4. This compound is known for its role in contracting guinea pig ileum and is equipotent to Leukotriene E4 in this regard .

Wirkmechanismus

The mechanism of action of 11-trans Leukotriene E4 involves its interaction with specific receptors, such as cysteinyl leukotriene receptors. These interactions lead to the release of inflammatory cytokines, chemokines, and histamine, resulting in vasodilation, increased vascular permeability, and the migration of immune cells to sites of inflammation . The compound’s effects are mediated through G-protein-coupled receptors and various downstream signaling pathways .

Similar Compounds:

- Leukotriene E4

- Leukotriene C4

- Leukotriene D4

Comparison: 11-trans Leukotriene E4 is unique due to its specific isomerization at the C-11 double bond, which distinguishes it from other leukotrienes. While it shares similar biological activities with Leukotriene E4, such as contracting guinea pig ileum, its structural differences may result in distinct pharmacological properties .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 11-trans-LTE4 in laboratory experiments has several advantages. It is a potent agonist and can be used to study the effects of eicosanoids on cell function. In addition, it is relatively easy to synthesize and can be used in high concentrations. However, its use in laboratory experiments is limited by its instability and short half-life.

Zukünftige Richtungen

The use of 11-trans-LTE4 in biomedical research is expected to continue to increase in the future. Potential future directions include the development of new methods for the synthesis and delivery of 11-trans-LTE4, as well as the development of new strategies for the targeting of its receptors. In addition, further research is needed to better understand the role of 11-trans-LTE4 in the pathogenesis of various diseases, such as asthma, cardiovascular disease, obesity, and diabetes. Finally, the development of new drugs that target 11-trans-LTE4 and its receptors is an area of active research.

Wissenschaftliche Forschungsanwendungen

11-trans Leukotriene E4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanisms of inflammation and the role of leukotrienes in various physiological and pathological processes. Additionally, it serves as a reference compound in pharmacological studies to evaluate the efficacy of leukotriene inhibitors and other related drugs .

Biochemische Analyse

Biochemical Properties

11-trans Leukotriene E4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The slow isomerization of the C-11 double bond of Leukotriene E4 leads to the formation of 11-trans Leukotriene E4

Cellular Effects

11-trans Leukotriene E4 has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to play a crucial role in the pathophysiology of allergic asthma .

Molecular Mechanism

The molecular mechanism of action of 11-trans Leukotriene E4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the modulation of various downstream signaling pathways, such as MAPK, PI3K/Akt, AMPK, TNF-α, Bradykinin, NO, PI3K, PKC, EGR-1, and NF-KB .

Metabolic Pathways

11-trans Leukotriene E4 is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-trans Leukotriene E4 involves the isomerization of Leukotriene E4. The process typically requires specific reaction conditions to facilitate the slow isomerization of the C-11 double bond .

Industrial Production Methods: Industrial production methods for 11-trans Leukotriene E4 are not extensively documented. the compound is available for scientific research purposes, indicating that it can be synthesized and purified on a laboratory scale .

Analyse Chemischer Reaktionen

Types of Reactions: 11-trans Leukotriene E4 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in reactions involving 11-trans Leukotriene E4 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.

Major Products Formed: The major products formed from reactions involving 11-trans Leukotriene E4 depend on the type of reaction. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives.

Eigenschaften

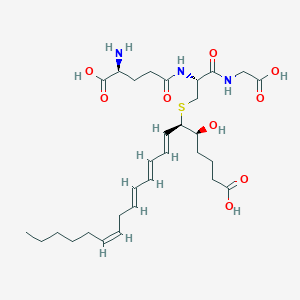

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9+,12-11+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-DVFCZEDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

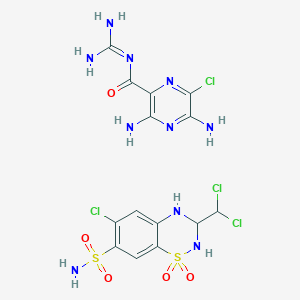

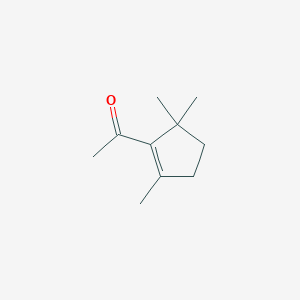

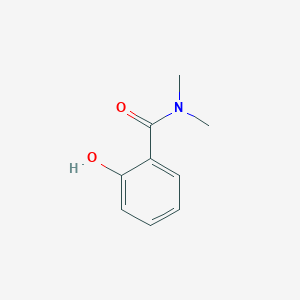

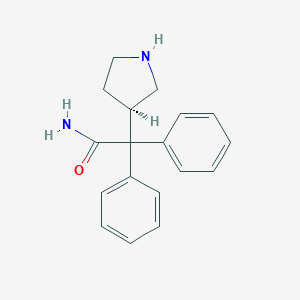

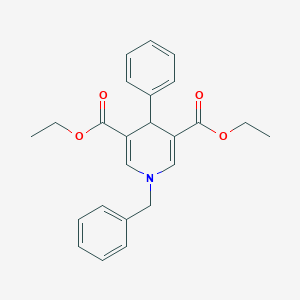

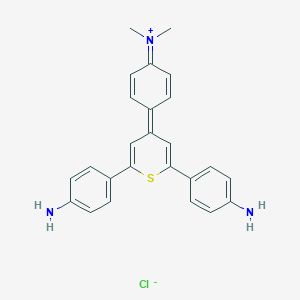

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic pathway of Leukotriene C4, and how is 11-trans-LTE4 formed?

A1: The metabolism of LTC4 involves modifications of its tripeptide substituent. [, ] Initially, the enzyme γ-glutamyl transferase removes the N-terminal γ-glutamyl residue, resulting in Leukotriene D4 (LTD4). Subsequently, a membrane-bound dipeptidase found in the kidney and other tissues hydrolyzes the remaining peptide bond, eliminating the C-terminal glycine residue and forming Leukotriene E4 (LTE4). [] 11-trans-LTE4 is then formed as a metabolite of LTE4. []

Q2: What are the primary routes of excretion for LTC4 and its metabolites, including 11-trans-LTE4?

A2: Studies in guinea pigs have shown that intravenously administered LTC4 is primarily excreted in bile. [] In these animals, LTE4 and 11-trans-LTE4 undergo N-acetylation and are excreted as N-acetyl-LTE4 and N-acetyl-11-trans-LTE4 in feces. [, ] Human studies suggest that LTE4 is a urinary metabolite after intravenous LTC4 administration. []

Q3: Does the body produce 11-trans-LTE4 naturally, and if so, under what conditions?

A3: Yes, research indicates that 11-trans-LTE4 is produced endogenously during anaphylactic shock in guinea pigs. [] During anaphylaxis, biliary concentrations of 11-trans-LTE4 significantly increased, indicating its generation as a consequence of systemic anaphylaxis. []

Q4: What is the role of ω-oxidation in the metabolism of 11-trans-LTE4?

A4: Studies using rat liver microsomes revealed that both LTE4 and 11-trans-LTE4 undergo ω-oxidation. [] This process involves two sequential enzymatic reactions: ω-hydroxylation followed by oxidation to the corresponding carboxylic acid. This metabolic pathway leads to the formation of ω-hydroxy-11-trans-LTE4 and ω-carboxy-11-trans-LTE4. []

Q5: How does N-acetylation affect the metabolism of 11-trans-LTE4?

A5: N-acetylation, a common metabolic modification, influences the ω-oxidation of LTE4 and its metabolites. Research indicates that N-acetyl-LTE4 and N-acetyl-11-trans-LTE4 are also substrates for ω-oxidation in the liver, although at a slower rate compared to their non-acetylated counterparts. []

Q6: Can dietary intake influence the metabolic profile of individuals exposed to arsenic, and is there a link to 11-trans-LTE4?

A6: Research suggests a potential link between dietary nutrient intake, arsenic exposure, and 11-trans-LTE4 levels. A study analyzing the metabolic profiles of women exposed to different levels of arsenic found that the intake of nutrients involved in arsenic metabolism (methionine, vitamins B2, B6, B12, folate, and zinc) correlated with urinary 11-trans-LTE4 levels. [] This finding suggests that dietary interventions may modulate the metabolic response to arsenic exposure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.